(4-Bromo-5-methylthiophen-2-yl)boronic acid

Suzuki-Miyaura coupling Sequential cross-coupling Regioselective synthesis

SAR exploration of 2,5-diarylthiophenes often requires cumbersome protecting group strategies and multi-step sequences. (4-Bromo-5-methylthiophen-2-yl)boronic acid solves this bottleneck by providing dual orthogonal reactivity in a single building block: • Sequential Suzuki coupling: C2 via boronic acid, then C4 via retained bromine - enables 2-step assembly of unsymmetrical biaryl architectures • Validated in PDE4B inhibitor scaffolds for accelerated medicinal chemistry SAR • Non-centrosymmetric crystallization propensity supports NLO materials discovery Reliable 95% purity with stable storage at -20°C ensures reproducibility across iterative coupling workflows.

Molecular Formula C5H6BBrO2S
Molecular Weight 220.88 g/mol
CAS No. 154566-69-5
Cat. No. B133770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromo-5-methylthiophen-2-yl)boronic acid
CAS154566-69-5
Molecular FormulaC5H6BBrO2S
Molecular Weight220.88 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(S1)C)Br)(O)O
InChIInChI=1S/C5H6BBrO2S/c1-3-4(7)2-5(10-3)6(8)9/h2,8-9H,1H3
InChIKeyCVCCYVWSTHTZFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Bromo-5-methylthiophen-2-yl)boronic acid – A Key Heterocyclic Coupling Intermediate


(4-Bromo-5-methylthiophen-2-yl)boronic acid (CAS 154566-69-5) is a heteroaryl boronic acid building block featuring a bromine atom at the 4-position and a methyl group at the 5-position on the thiophene ring [1]. This compound is primarily employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct biaryl and biheteroaryl architectures [2]. The presence of the boronic acid group enables carbon-carbon bond formation, while the retained bromine atom offers a distinct synthetic handle for subsequent functionalization via orthogonal coupling methodologies .

1 Suzuki–Miyaura coupling at C2 via boronic acid
2 Retained bromine enables orthogonal C4 functionalization
Enables regiospecific 2,5-diarylthiophene synthesis

Unmatched Regiospecific Reactivity of (4-Bromo-5-methylthiophen-2-yl)boronic acid


While numerous thiophene boronic acids are commercially available, (4-bromo-5-methylthiophen-2-yl)boronic acid possesses a unique substitution pattern that cannot be replicated by simple analogs like 5-methylthiophene-2-boronic acid (CAS 162607-20-7) or 4-bromothiophen-2-ylboronic acid. The absence of the 4-bromo substituent in the former eliminates the capacity for a second, orthogonal cross-coupling event . Conversely, the absence of the 5-methyl group in the latter alters the steric and electronic environment, potentially affecting reaction yields and product selectivity . The critical differentiation lies in the specific sequence of reactivity: the boronic acid group enables the first C-C bond formation at the 2-position, while the retained bromine atom provides a precise site for a subsequent, distinct palladium-catalyzed transformation, enabling the rapid and regiospecific construction of complex, unsymmetrical 2,5-diarylated thiophenes that are unattainable with simpler building blocks [1].

vs. 5-methylthiophene-2-boronic acid
Lacks 4-bromo handle; sequential orthogonal coupling not possible
vs. 4-bromothiophen-2-ylboronic acid
Missing 5-methyl group alters steric/electronic environment

Quantitative Evidence for (4-Bromo-5-methylthiophen-2-yl)boronic acid


Sequential Dual Reactivity

(4-Bromo-5-methylthiophen-2-yl)boronic acid provides a well-defined sequence for the synthesis of unsymmetrical 2,5-diarylated thiophenes. Its boronic acid group undergoes a first Suzuki coupling at the 2-position. The 4-bromo substituent then serves as a handle for a second, distinct palladium-catalyzed direct arylation or Suzuki coupling at the 4-position, enabling the introduction of two different aryl groups in a controlled, two-step sequence [1].

Sequential Dual Reactivity
Head-to-head
Target enables 2-step regiospecific sequence: C2 coupling then C4 functionalization.
Comparator requires 3-step route with potential regioisomer formation.
Supports route efficiency and regioisomer control
Suzuki-Miyaura coupling Sequential cross-coupling Regioselective synthesis

Non-Centrosymmetric Crystal Packing

The 4-bromo-5-methyl substitution pattern imparts specific solid-state packing characteristics in crystalline derivatives. In a direct comparison of two perfluorophenylhydrazone analogs, the derivative containing the 4-bromo-5-methylthiophen-2-yl moiety (Compound II) crystallizes in a non-centrosymmetric space group, a property not observed for the closely related 4-bromothiophen-2-yl analog (Compound I) [1].

Crystal Packing Symmetry
Head-to-head
Target derivative: non-centrosymmetric space group, Z=2.
Comparator derivative: centrosymmetric space group, Z=4.
Enables second-order NLO material studies
Crystallography Non-covalent interactions Solid-state chemistry

PDE4B Inhibitor Scaffold

The (4-bromo-5-methylthiophen-2-yl) group is a key structural component in a documented PDE4B inhibitor scaffold. The compound CHEMBL1782307, which incorporates this exact thiophene moiety, demonstrates potent inhibition of the human cAMP-specific 3',5'-cyclic phosphodiesterase 4B (PDE4B) enzyme [1]. This provides a validated entry point for hit-to-lead optimization campaigns.

PDE4B Scaffold Context
Reported
CHEMBL1782307 containing this moiety is reported as a PDE4B inhibitor.
Supports hit-to-lead entry; direct analog data limited
Comparative SAR requires further validation
Medicinal Chemistry PDE4B inhibition Drug Discovery

Scalable Synthetic Route

A reproducible, scalable synthetic route to (4-bromo-5-methylthiophen-2-yl)boronic acid is documented, starting from a commercially available dibromothiophene precursor. The procedure yields a 76% isolated yield of the target compound as a beige solid .

Scalable Synthesis
Data to verify
76% isolated yield via one-pot lithiation/borylation.
Supports procurement and scale-up planning
Method reproducibility to verify
Process Chemistry Organometallic Synthesis Scalability

Distinct Lipophilicity Profile

The combination of a bromine atom and a methyl group on the thiophene ring confers a specific physicochemical profile that is distinct from its non-brominated analog. The presence of the 4-bromo substituent in (4-bromo-5-methylthiophen-2-yl)boronic acid significantly alters key parameters like lipophilicity (LogP) and topological polar surface area (TPSA) compared to 5-methylthiophene-2-boronic acid [1][2].

Lipophilicity Profile
Head-to-head
Target: LogP ~2.65, TPSA 68.7 Ų, MW 220.9.
Comparator: MW 142.0, lower lipophilicity.
Bromine modulates lipophilicity; relevant for SAR studies
Computed values; experimental confirmation advised
Physicochemical properties Lipophilicity QSAR

Key Applications of (4-Bromo-5-methylthiophen-2-yl)boronic acid


Unsymmetrical 2,5-Diarylthiophene Library Synthesis

Medicinal chemists developing structure-activity relationship (SAR) libraries for thiophene-based drug candidates can leverage the dual reactivity of (4-bromo-5-methylthiophen-2-yl)boronic acid. The ability to perform a sequential, regiospecific coupling at C2 followed by a distinct coupling at C4 [1] allows for the rapid parallel synthesis of diverse, unsymmetrical 2,5-diarylthiophenes in two steps, rather than three, significantly accelerating lead optimization cycles.

PDE4B Inhibitor Synthesis

This compound is a strategic building block for researchers targeting phosphodiesterase 4B (PDE4B), an enzyme implicated in inflammatory diseases and CNS disorders. The presence of the (4-bromo-5-methylthiophen-2-yl) group in a known, potent PDE4B inhibitor scaffold [2] provides a validated starting point. Procurement of this specific boronic acid enables direct access to this chemical space, bypassing the need for de novo design of a thiophene core with the correct substitution pattern.

Second-Order NLO Materials

Materials scientists exploring new organic chromophores for electro-optic applications should prioritize this compound. The unique ability of its derivatives to crystallize in a non-centrosymmetric space group [3] is a prerequisite for second-order NLO activity. Using this specific boronic acid as a building block offers a higher probability of generating crystalline materials with bulk NLO properties compared to analogs that favor centrosymmetric packing.

Late-Stage Diversification

Process chemists performing late-stage functionalization can use (4-bromo-5-methylthiophen-2-yl)boronic acid as an electrophilic partner in Suzuki-Miyaura reactions. Its well-defined synthesis with a 76% yield and stable storage conditions (2-8 °C) make it a reliable and scalable reagent for introducing a functionalized thiophene moiety into advanced intermediates, where reliability and reproducibility are paramount for GMP manufacturing.

Application
Selection Property
Validation Focus
Unsymmetrical 2,5-diarylthiophene library synthesis
Dual orthogonal reactivity
Regiospecific sequential coupling
PDE4B inhibitor synthesis
Reported inhibitor scaffold context
Target engagement assay
Second-order NLO materials
Non-centrosymmetric crystallization tendency
Second harmonic generation (SHG) screening
Late-stage diversification
Reliable coupling and scalable synthesis
Process reproducibility and yield

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